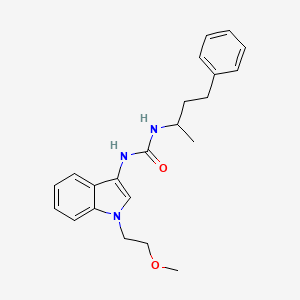

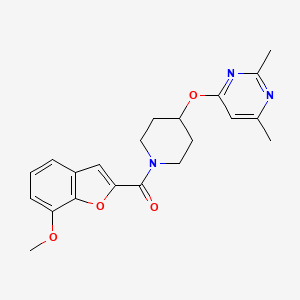

![molecular formula C19H22N2O4S B2961528 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide CAS No. 899975-92-9](/img/structure/B2961528.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved through a series of well-defined steps, including nitration and amide bond formation.Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups.Physical And Chemical Properties Analysis

The molecular formula of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide is C19H22N2O4S and its molecular weight is 374.46. More detailed physicochemical property data could be estimated using reliable QSPR and ANN .Aplicaciones Científicas De Investigación

Anti-HIV Activity

Thiazinane derivatives have been identified to possess anti-HIV properties. Specifically, compounds like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine have shown potential in acting as anti-AIDS treatments . The structural similarity suggests that N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxybenzamide could be explored for its efficacy against HIV, potentially contributing to the development of new antiretroviral drugs.

Analgesic Properties

Some thiazinane derivatives exhibit analgesic activities. For instance, the compound (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate has been used for pain relief . Research into the analgesic potential of our subject compound could lead to new pain management medications.

Antibacterial Applications

The thiazinane core is present in well-known antibiotics like cephradine , which belongs to the cephalosporin class of β-lactam antibiotics . This suggests that N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxybenzamide could be synthesized and tested for antibacterial properties, potentially expanding the arsenal of antibiotics.

Anticoagulant Usage

Thiazinane derivatives such as chlormezanone have been utilized as anticoagulants . Investigating the anticoagulant properties of our compound could be beneficial for developing new treatments for blood clotting disorders.

Drug Discovery and Development

Due to its unique structure, N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxybenzamide offers a versatile platform for drug discovery and development. Its molecular framework can be modified to create novel compounds with potential therapeutic effects across various disease states.

Materials Science

Compounds with thiazinane structures have applications in materials science, particularly in the creation of new polymers and coatings. The subject compound’s reactivity and stability under different conditions make it a candidate for developing advanced materials with specific properties.

Propiedades

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-18-8-4-3-7-17(18)19(22)20-15-9-11-16(12-10-15)21-13-5-6-14-26(21,23)24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIUCWVDPHHEKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)

![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)

![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)

![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)